N-Acetylhomocysteine

概要

説明

N-Acetylhomocysteine is a bio-based compound that has garnered significant interest in various fields of science and industry. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s methylation and transsulfuration pathways.

準備方法

Synthetic Routes and Reaction Conditions

N-Acetylhomocysteine can be synthesized through the amidification reaction of homocysteine thiolactone with acetic anhydride. This reaction typically occurs in an aqueous medium and requires mild conditions to ensure high yield and purity . Another method involves the anionic ring-opening polymerization of N-acetyl homocysteine thiolactone using benzyl alcohol and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as the initiating system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure cost-effectiveness and scalability while maintaining the compound’s purity and functionality .

化学反応の分析

Oxidation and Disulfide Formation

NAcHcy’s thiol group undergoes oxidation to form disulfide bonds, a critical reaction in redox biochemistry. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or atmospheric oxygen.

-

Conditions : Mildly basic pH (7–8), room temperature.

This reaction is reversible under reducing conditions, making NAcHcy a component in cellular antioxidant systems .

Nucleophilic Substitution and Peptide Bond Formation

NAcHcy derivatives, such as N-acetylhomocysteine thiolactone (NAcHTL), react with nucleophiles (e.g., amines) to form peptide bonds:

Enantiomerization and Racemization

NAcHTL undergoes stereochemical interconversion, with kinetics dependent on temperature and catalytic surfaces:

Table 2: Activation Parameters for NAcHTL Racemization

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 132.5 kJ/mol |

| Activation Gibbs Energy (ΔG‡) | 103.4 kJ/mol (150°C) |

| Activation Entropy (ΔS‡) | −45.2 J/(mol·K) |

Racemization occurs independently of vial material (glass, Teflon) and is accelerated by chiral stationary phases in gas chromatography .

Thiolactone Stability and Hydrolytic Resistance

NAcHTL demonstrates enhanced stability compared to lactones, with a half-life >24 hours in aqueous buffers (pH 7.4, 37°C) . This stability enables its use in biological systems, such as modulating Pseudomonas aeruginosa quorum sensing without rapid hydrolysis .

Protein Thiolation

NAcHTL selectively modifies lysine residues on proteins (e.g., human serum albumin) via aminolysis:

-

Reaction : Thiolactone ring opening by ε-amino group of lysine.

-

Selectivity : Only 3 of 59 lysine residues in albumin are modified, indicating site-specific reactivity .

Reduction Reactions

NAcHcy’s disulfide form is reducible to the thiol state using agents like dithiothreitol (DTT):

-

Conditions : pH 7–8, 25°C.

-

Application : Regeneration of antioxidant activity in biochemical assays .

Key Research Findings

科学的研究の応用

N-Acetylhomocysteine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing polymers and other complex molecules

Medicine: It has potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation

Industry: It is used in the development of sustainable materials and as a thiolation agent for modifying natural compounds

作用機序

N-Acetylhomocysteine exerts its effects primarily through its thiol group, which can undergo redox reactions and interact with various molecular targets. It can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing nucleophilic substitution reactions. These interactions play a crucial role in its antioxidant and therapeutic properties .

類似化合物との比較

Similar Compounds

N-Acetylcysteine: A well-known antioxidant and precursor to glutathione.

Homocysteine Thiolactone: A cyclic thioester of homocysteine with similar reactivity.

γ-Thiobutyrolactone: Another thiolactone with comparable chemical properties.

Uniqueness

N-Acetylhomocysteine is unique due to its combination of an acetamido group and a thiolactone ring, which provides it with distinct reactivity and stability. This makes it particularly valuable in polymer chemistry and as a thiolation agent .

生物活性

N-Acetylhomocysteine (NAcHcy) is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an antioxidant. This article explores the biological activity of NAcHcy, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

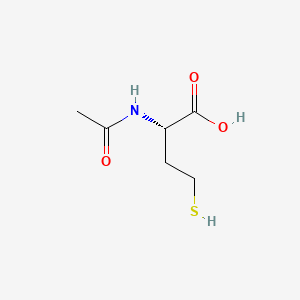

This compound is characterized by the addition of an acetyl group to the sulfur-containing amino acid homocysteine. The structural formula can be represented as follows:

This modification enhances its solubility and stability compared to homocysteine, making it a valuable compound for biomedical applications.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NAcHcy. A significant investigation demonstrated that NAcHcy thiolactone exhibits protective effects against oxidative stress-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The study revealed that NAcHcy effectively inhibited hydrogen peroxide (H₂O₂) generation induced by 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease.

- Cell Viability Assay : The proliferation of SH-SY5Y cells was assessed using the WST colorimetric assay. Results indicated that NAcHcy displayed non-toxic behavior at concentrations up to 10 mM while significantly improving cell viability in the presence of 6-OHDA.

| Compound | EC50 Value (mM) | Mechanism of Action |

|---|---|---|

| NAcHcy | 1.71 ± 0.32 | Inhibition of H₂O₂ generation |

| NAC | 5.0 | Antioxidant activity |

This data suggests that NAcHcy may have therapeutic potential for treating neurodegenerative diseases through its ability to counteract oxidative stress.

Antioxidant Properties

NAcHcy also functions as an antioxidant, scavenging free radicals and reducing oxidative damage in various biological systems. A study involving rat islet cells demonstrated that NAcHcy protected against cytokine-induced damage by reducing reactive oxygen species (ROS) levels, thereby preserving cell viability and function .

Case Studies

- Neuroprotection in Parkinson’s Disease Models : In a model using SH-SY5Y cells treated with 6-OHDA, NAcHcy was shown to significantly reduce cell death and H₂O₂ production, indicating its potential role in preventing neurodegeneration associated with Parkinson's disease .

- Mercury Excretion Enhancement : Another study investigated the effect of NAcHcy on mercury excretion in mice exposed to methyl mercury chloride. The results indicated that administering NAcHcy reduced the biological half-life of mercury, suggesting its role in detoxification processes .

Pharmacological Applications

NAcHcy has been explored for various pharmacological applications due to its biological activities:

- Mucolytic Agent : It is utilized as a mucolytic and muco-regulating drug, aiding in respiratory conditions.

- Chronic Hepatitis Treatment : NAcHcy has been investigated for its potential benefits in managing chronic hepatitis due to its antioxidant properties.

特性

IUPAC Name |

(2S)-2-acetamido-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYLLNRLWCBKCM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7378-21-4 | |

| Record name | N-Acetylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。